N-Substituent Comparison: 4-Methoxybenzyl vs. Analogs
The target compound carries a 4-methoxybenzyl N-substituent connected via a methylene spacer (benzyl-type linkage). The closest commercially available analog, 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO4), replaces the methoxy oxygen with a methyl group, removing one hydrogen-bond acceptor and increasing lipophilicity . Two additional analogs, 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid and 1-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid (both C13H13NO4), lack the methylene spacer (direct N-phenyl attachment) and the 3-methyl group, resulting in a distinct conformational profile and different electronic distribution . The 4-methoxybenzyl motif specifically is associated with anticonvulsant activity in 2-oxopyrrolidine derivatives, as demonstrated by N-(4-methoxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (compound 15), which was among the most potent derivatives in that series [1].
| Evidence Dimension | N-substituent identity and molecular formula |
|---|---|
| Target Compound Data | 4-Methoxybenzyl (para-OCH3-benzyl); C14H17NO4; MW 263.29; 4 H-bond acceptors; 1 H-bond donor; XLogP3 = 2.0 |
| Comparator Or Baseline | 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: 4-Methylbenzyl (para-CH3-benzyl); C13H15NO4; MW 249.26. 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid: 4-Methoxyphenyl (direct N-phenyl); C13H13NO4; MW 247.25. 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid: 3-Methoxyphenyl; C13H13NO4; MW 247.25. |
| Quantified Difference | ΔMW = +14.03 vs methylbenzyl analog; +16.04 vs methoxyphenyl analogs. Presence of benzyl-CH2 spacer vs direct phenyl attachment. Para-OCH3 vs meta-OCH3 positional isomerism. |
| Conditions | Structural identity comparison based on vendor catalog data and PubChem records [2]. |
Why This Matters
The 4-methoxybenzyl group provides a specific hydrogen-bond acceptor profile and lipophilicity balance (XLogP3 = 2.0) that cannot be replicated by the 4-methylbenzyl or 4-methoxyphenyl analogs, directly impacting target engagement in medicinal chemistry campaigns.
- [1] Al-obaid, A.M. et al. Synthesis and anticonvulsant activity of some 1-substituted-2-oxopyrrolidine derivatives, II. Medicinal Chemistry Research, 1999, 9(9), 696–721. N-(4-Methoxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (15) identified among potent derivatives. View Source
- [2] PubChem. 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid (CID entry). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed April 2026). View Source
